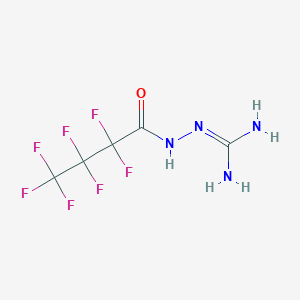
2-(2,2,3,3,4,4,4-Heptafluorobutanoyl)hydrazine-1-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2,3,3,4,4,4-Heptafluorobutanoyl)hydrazine-1-carboximidamide is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts high thermal stability and resistance to chemical reactions, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,3,3,4,4,4-Heptafluorobutanoyl)hydrazine-1-carboximidamide typically involves the reaction of heptafluorobutyric acid with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a catalyst, often a strong acid or base, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process includes rigorous purification steps to remove any impurities and achieve the desired purity level.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,2,3,3,4,4,4-Heptafluorobutanoyl)hydrazine-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives, which retain the core structure of the original compound while exhibiting modified chemical properties.
Wissenschaftliche Forschungsanwendungen
2-(2,2,3,3,4,4,4-Heptafluorobutanoyl)hydrazine-1-carboximidamide finds applications in several fields:
Chemistry: Used as a building block for synthesizing complex fluorinated compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its unique binding properties.
Medicine: Investigated for potential use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced stability and bioavailability.
Industry: Utilized in the production of high-performance materials, including fluorinated polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(2,2,3,3,4,4,4-Heptafluorobutanoyl)hydrazine-1-carboximidamide involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The fluorine atoms enhance the compound’s binding affinity to specific proteins and enzymes, modulating their activity and leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,3,3,4,4,4-Heptafluoro-1-butanol: A fluorinated alcohol with similar thermal stability and chemical resistance.
2,2,3,3,4,4,4-Heptafluorobutylamine: A fluorinated amine used in various chemical syntheses.
2-(2,2,3,3,4,4,4-Heptafluorobutanoyl)oxyethyl 2,2,3,3,4,4,4-heptafluorobutanoate: A fluorinated ester with applications in material science.
Uniqueness
What sets 2-(2,2,3,3,4,4,4-Heptafluorobutanoyl)hydrazine-1-carboximidamide apart is its dual functional groups, which allow it to participate in a wider range of chemical reactions and interactions compared to its analogs. This versatility makes it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
25978-98-7 |
|---|---|
Molekularformel |
C5H5F7N4O |
Molekulargewicht |
270.11 g/mol |
IUPAC-Name |
N-(diaminomethylideneamino)-2,2,3,3,4,4,4-heptafluorobutanamide |
InChI |
InChI=1S/C5H5F7N4O/c6-3(7,1(17)15-16-2(13)14)4(8,9)5(10,11)12/h(H,15,17)(H4,13,14,16) |
InChI-Schlüssel |
UROJGTAWXQQYQK-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(C(C(C(F)(F)F)(F)F)(F)F)NN=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















